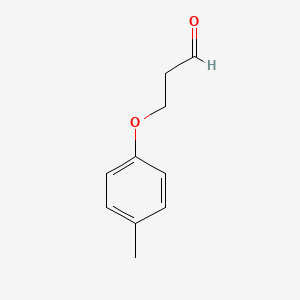
3-(4-Methylphenoxy)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenoxy)propanal: is an organic compound characterized by the presence of a propanal group attached to a 4-methylphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)propanal can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with 3-chloropropanal in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Methylphenoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 3-(4-Methylphenoxy)propanoic acid.
Reduction: 3-(4-Methylphenoxy)propanol.
Substitution: Various substituted derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Methylphenoxy)propanal is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used to investigate the metabolic pathways of aldehyde-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its structural features make it a valuable scaffold for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and functional groups make it suitable for incorporation into various polymeric materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenoxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
3-(4-Methoxyphenoxy)propanal: Similar structure with a methoxy group instead of a methyl group.
3-(4-Chlorophenoxy)propanal: Similar structure with a chloro group instead of a methyl group.
3-(4-Bromophenoxy)propanal: Similar structure with a bromo group instead of a methyl group.
Uniqueness: 3-(4-Methylphenoxy)propanal is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The methyl group can affect the compound’s steric and electronic properties, leading to distinct behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
91061-23-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-(4-methylphenoxy)propanal |
InChI |
InChI=1S/C10H12O2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-7H,2,8H2,1H3 |
Clave InChI |
KIHNJYKHOGMNJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)

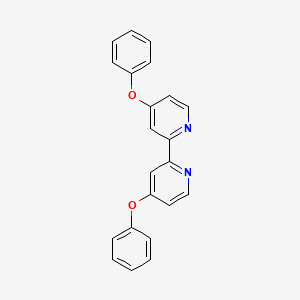
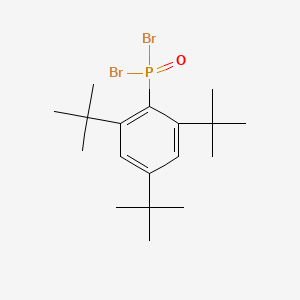
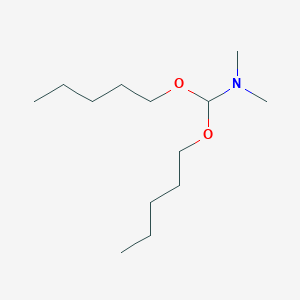
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
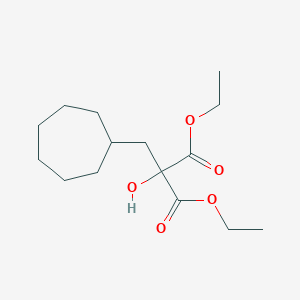

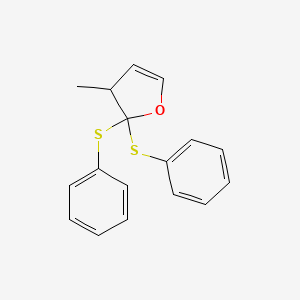

![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)
